molecular formula C24H22N2O2 B11583669 2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11583669
M. Wt: 370.4 g/mol
InChI Key: MKKPUSJWXHOZGO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the condensation of an aromatic amine, a phenol, and formaldehyde. This reaction is often carried out under acidic or basic conditions to facilitate the formation of the benzoxazine ring .

Industrial Production Methods

Industrial production methods for benzoxazines, including this compound, often involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C24H22N2O2/c1-2-27-19-14-12-17(13-15-19)21-16-22-20-10-6-7-11-23(20)28-24(26(22)25-21)18-8-4-3-5-9-18/h3-15,22,24H,2,16H2,1H3

InChI Key

MKKPUSJWXHOZGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5

Origin of Product

United States

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